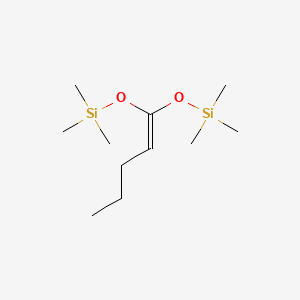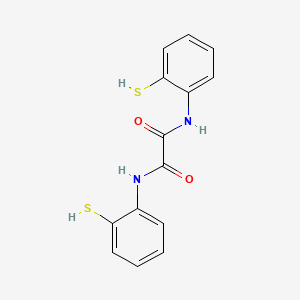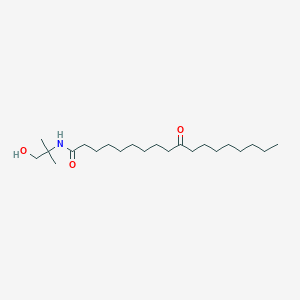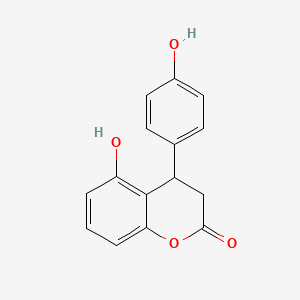
4-Butylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(trimethylsiloxy)-1-pentene: is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethylsiloxy)-1-pentene can be synthesized through a one-pot method involving the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran (THF) at -10°C . This method is efficient and yields derivatives bearing Si-H functional and reactive groups.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(trimethylsiloxy)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
1,1-Bis(trimethylsiloxy)-1-pentene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex organosilicon compounds.
Medicine: Investigated for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,1-Bis(trimethylsiloxy)-1-pentene involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsiloxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. The pathways involved include:
Hydrolysis: Conversion of trimethylsiloxy groups to silanols.
Condensation: Formation of siloxane bonds through the reaction of silanols.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Another organosilicon compound with similar reactivity but different structural properties.
1,1-Bis(trimethylsiloxy)-1-butene: Structurally similar but with a different alkene backbone.
Unsymmetrical 1,1-Bis(boryl)alkenes: Compounds with similar synthetic applications but different functional groups.
Propriétés
Numéro CAS |
838839-44-4 |
|---|---|
Formule moléculaire |
C11H26O2Si2 |
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
trimethyl(1-trimethylsilyloxypent-1-enoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h10H,8-9H2,1-7H3 |
Clé InChI |
IAJVGCQYLPPXQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)



![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)


![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)


![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)

